molecular formula C23H27N5O8 B12915708 N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)guanosine CAS No. 60943-92-2

N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)guanosine

Cat. No.: B12915708
CAS No.: 60943-92-2
M. Wt: 501.5 g/mol
InChI Key: PXJXCKHHANPNSA-VGKBRBPRSA-N
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Description

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is a complex organic compound with a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzamide group

Preparation Methods

The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity, alteration of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

60943-92-2

Molecular Formula

C23H27N5O8

Molecular Weight

501.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H27N5O8/c1-33-23(7-9-34-10-8-23)36-17-16(30)14(11-29)35-21(17)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-5-3-2-4-6-13/h2-6,12,14,16-17,21,29-30H,7-11H2,1H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

PXJXCKHHANPNSA-VGKBRBPRSA-N

Isomeric SMILES

COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O

Canonical SMILES

COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O

Origin of Product

United States

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